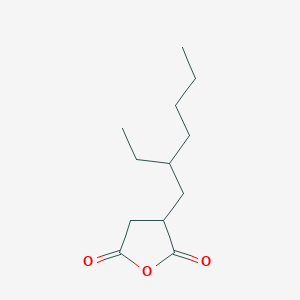
1,23-Dichloro-3,6,9,12,15,18,21-heptaoxatricosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,23-Dichloro-3,6,9,12,15,18,21-heptaoxatricosane is a chemical compound with the molecular formula C16H32Cl2O7. It is part of a class of compounds known as polyethers, which are characterized by the presence of multiple ether groups in their structure. This compound is notable for its unique structure, which includes seven ether linkages and two chlorine atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,23-Dichloro-3,6,9,12,15,18,21-heptaoxatricosane typically involves the reaction of a polyether with a chlorinating agent. One common method is the reaction of octaethylene glycol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
[ \text{HO-(CH}_2\text{CH}_2\text{O)}_8\text{H} + 2 \text{SOCl}_2 \rightarrow \text{Cl-(CH}_2\text{CH}_2\text{O)}_8\text{Cl} + 2 \text{HCl} + 2 \text{SO}_2 ]
This reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1,23-Dichloro-3,6,9,12,15,18,21-heptaoxatricosane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).
Oxidation: The ether linkages can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions. The reaction is usually carried out at elevated temperatures to increase the reaction rate.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) in acidic or neutral conditions, and chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are polyethers with different functional groups replacing the chlorine atoms.
Oxidation: The major products are polyethers with carbonyl groups (aldehydes or ketones) formed at the positions of the ether linkages.
科学研究应用
1,23-Dichloro-3,6,9,12,15,18,21-heptaoxatricosane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polyethers and other organic compounds.
Biology: It can be used in the study of membrane transport and permeability due to its ability to form channels in lipid bilayers.
Medicine: Research is ongoing into its potential use as a drug delivery agent, particularly for hydrophobic drugs.
Industry: It is used in the production of specialty polymers and as a solvent for certain chemical reactions.
作用机制
The mechanism of action of 1,23-Dichloro-3,6,9,12,15,18,21-heptaoxatricosane is largely dependent on its ability to interact with other molecules through its ether linkages and chlorine atoms. The ether linkages allow it to form hydrogen bonds and other non-covalent interactions, while the chlorine atoms can participate in nucleophilic substitution reactions. These interactions enable it to act as a channel-forming agent in biological membranes and as a reactive intermediate in chemical synthesis.
相似化合物的比较
1,23-Dichloro-3,6,9,12,15,18,21-heptaoxatricosane can be compared with other polyethers such as:
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol: This compound has hydroxyl groups instead of chlorine atoms, making it more hydrophilic and less reactive in nucleophilic substitution reactions.
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol: This compound has a single hydroxyl group and is used in different applications due to its distinct reactivity and solubility properties.
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl diacetate: This compound has acetate groups, making it more lipophilic and suitable for different industrial applications.
The uniqueness of this compound lies in its combination of ether linkages and chlorine atoms, which confer specific reactivity and solubility properties that are valuable in various scientific and industrial applications.
属性
CAS 编号 |
54797-77-2 |
|---|---|
分子式 |
C16H32Cl2O7 |
分子量 |
407.3 g/mol |
IUPAC 名称 |
1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C16H32Cl2O7/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h1-16H2 |
InChI 键 |
HSDUHXXBUQXGSR-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOCCCl)OCCOCCOCCOCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


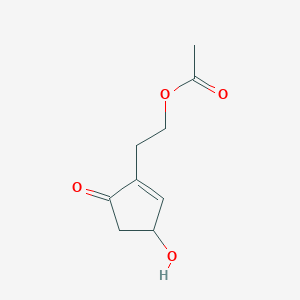
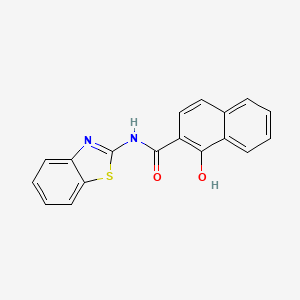

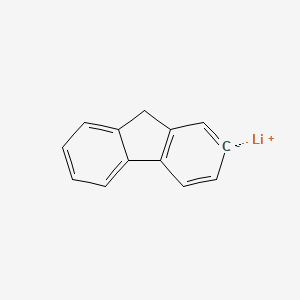
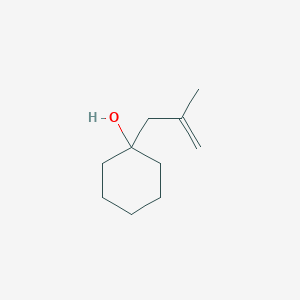


![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)
![6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B14649447.png)
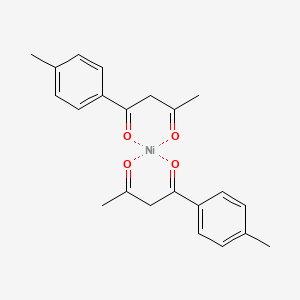

![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)
